In-Depth Technical Guide to O-(2,4-Dinitrophenyl)hydroxylamine (CAS Number 17508-17-7)
In-Depth Technical Guide to O-(2,4-Dinitrophenyl)hydroxylamine (CAS Number 17508-17-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(2,4-Dinitrophenyl)hydroxylamine (CAS No. 17508-17-7) is a versatile chemical compound with significant applications in organic synthesis and as a potent inhibitor of key enzymes relevant to therapeutic research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its biological activities. Notably, it acts as an inhibitor of D-amino acid oxidase (DAAO), with implications for neurological disorders, and as an inhibitor of the influenza virus cap-dependent endonuclease, highlighting its potential as an antiviral agent. This document aims to serve as a thorough resource for researchers and professionals in drug development, presenting data in a structured format and visualizing complex biological pathways and experimental workflows.
Chemical Structure and Properties
O-(2,4-Dinitrophenyl)hydroxylamine is a hydroxylamine derivative characterized by a 2,4-dinitrophenyl group attached to the oxygen atom of the hydroxylamine moiety.
Chemical Structure:
Table 1: Chemical and Physical Properties of O-(2,4-Dinitrophenyl)hydroxylamine
| Property | Value | Reference(s) |
| CAS Number | 17508-17-7 | [1][2] |
| Molecular Formula | C₆H₅N₃O₅ | [1][2] |
| Molecular Weight | 199.12 g/mol | [1][2] |
| Appearance | Light yellow to yellow-orange solid/powder/crystal | [3][4] |
| Melting Point | 105 - 112.5 °C | [1][5] |
| Boiling Point | 387.1 ± 42.0 °C at 760 mmHg (estimated) | [5] |
| Density | 1.6 ± 0.1 g/cm³ (estimated) | [5] |
| Solubility | Sparingly soluble in water. | [2] |
| InChI | InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | [2] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])ON | [2] |
| Storage | Store at 2-8°C, protected from light. | [1] |
Experimental Protocols
Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine
This protocol describes a common method for the synthesis of O-(2,4-Dinitrophenyl)hydroxylamine from 2,4-dinitrochlorobenzene and a protected hydroxylamine derivative.[2][6]
Materials:
-
t-Butyl N-hydroxycarbamate
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
2,4-Dinitrochlorobenzene
-
Glacial acetic acid
-
Trifluoroacetic acid
-
Ice
-
Water
-
Ethyl acetate
-
Hexane
-
Stir plate and stir bar
-
Round-bottom flasks
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
Step 1: Synthesis of t-Butyl N-(2,4-dinitrophenoxy)carbamate
-
In a round-bottom flask, dissolve 13.3 g (0.1 mole) of t-butyl N-hydroxycarbamate and 5.6 g (0.1 mole) of potassium hydroxide in 200 mL of absolute ethanol with stirring.
-
To the stirred solution, add 20.2 g (0.1 mole) of 2,4-dinitrochlorobenzene. A deep red color will develop.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully add glacial acetic acid dropwise until the solution turns light yellow.
-
Pour the reaction mixture into 1.5 liters of cold water. A yellow oil will separate and gradually crystallize.
-
Collect the solid t-butyl N-(2,4-dinitrophenoxy)carbamate by filtration, dry it, and recrystallize from an ethyl acetate-hexane mixture. The expected yield is approximately 16.4 g (53%).
Step 2: Deprotection to Yield O-(2,4-Dinitrophenyl)hydroxylamine
-
To 15 mL of trifluoroacetic acid, add 4 g (0.0133 mole) of the t-butyl N-(2,4-dinitrophenoxy)carbamate from Step 1.
-
Allow the reaction to proceed until the evolution of carbon dioxide subsides.
-
Pour the solution into 100 mL of ice water. An oily layer will form and subsequently crystallize.
-
Collect the crystalline product by filtration. The expected yield is approximately 2.5 g (95%).
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
2,4-Dinitrochlorobenzene is toxic and an irritant. Avoid contact with skin and eyes.
-
Trifluoroacetic acid is corrosive. Handle with extreme care.
Purification by Recrystallization
This protocol describes the purification of crude O-(2,4-Dinitrophenyl)hydroxylamine.[7][8]
Materials:
-
Crude O-(2,4-Dinitrophenyl)hydroxylamine
-
Ethanol
-
Beakers
-
Hot plate
-
Stemless funnel
-
Fluted filter paper
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolve the crude O-(2,4-Dinitrophenyl)hydroxylamine in a minimum amount of hot ethanol in a beaker on a hot plate.
-
If there are insoluble impurities, perform a hot filtration by pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean beaker.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place the beaker in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum or in a desiccator.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve a small amount of the purified O-(2,4-Dinitrophenyl)hydroxylamine in a suitable deuterated solvent (e.g., DMSO-d₆).[9]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[10]
-
Process the spectra to identify characteristic chemical shifts and coupling constants consistent with the structure of the compound.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Prepare a sample of the purified solid, either as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, N-O, and NO₂ stretching vibrations.[11]
2.3.3. Mass Spectrometry (MS)
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[12]
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[13]
-
Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.
Biological Activity and Mechanisms of Action
Inhibition of D-Amino Acid Oxidase (DAAO)
O-(2,4-Dinitrophenyl)hydroxylamine is a known inhibitor of D-amino acid oxidase (DAAO), an enzyme that degrades D-amino acids, including D-serine.[14][15] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and neurotransmission.[16][17] By inhibiting DAAO, O-(2,4-Dinitrophenyl)hydroxylamine can increase the levels of D-serine in the brain, thereby potentiating NMDA receptor activity. This mechanism is of significant interest for the development of therapeutics for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[16][17]
Table 2: Biological Activity of O-(2,4-Dinitrophenyl)hydroxylamine
| Target | Activity | Notes | Reference(s) |
| D-Amino Acid Oxidase (DAAO) | Rapid, active-site-directed inhibitor | Modification of a methionine residue at or near the active site. | [14][15] |
| Influenza Virus Cap-Dependent Endonuclease | Inhibitor | Binds to the enzyme-bound site. | [1] |
| Eukaryotic Protein Synthesis | Inhibitor | Model for studying aminoglycoside antibiotics. | [1] |
3.1.1. D-Amino Acid Oxidase Inhibition Assay Protocol
This protocol describes a general method for determining the inhibitory activity of a compound against DAAO.[18][19]
Materials:
-
Purified D-amino acid oxidase (human or other species)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
O-(2,4-Dinitrophenyl)hydroxylamine (inhibitor)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of O-(2,4-Dinitrophenyl)hydroxylamine in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, DAAO enzyme, HRP, and Amplex Red reagent to each well.
-
Add serial dilutions of O-(2,4-Dinitrophenyl)hydroxylamine to the appropriate wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding D-serine to all wells.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Inhibition of Influenza Virus Replication
O-(2,4-Dinitrophenyl)hydroxylamine has been shown to inhibit the replication of the influenza virus in vitro.[1] This antiviral activity is attributed to its ability to inhibit the viral cap-dependent endonuclease, an essential enzyme for the "cap-snatching" mechanism that the virus uses to transcribe its genome.[1]
3.2.1. Influenza Virus Cap-Snatching Mechanism
The influenza virus RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral genome. For transcription, the PB2 subunit binds to the 5' cap of host pre-mRNAs. The PA subunit then cleaves the host mRNA a short distance from the cap. This capped fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNA. O-(2,4-Dinitrophenyl)hydroxylamine is thought to interfere with this process by inhibiting the endonuclease activity of the PA subunit.[1][5]
Modulation of Eukaryotic Protein Synthesis
This compound has also been used as a model to study the effects of aminoglycoside antibiotics on eukaryotic cells.[1] It has been observed to inhibit aminoglycoside-induced protein synthesis, providing a tool to investigate the mechanisms of action and resistance to this class of antibiotics.[1] Aminoglycosides are known to bind to the ribosomal RNA and interfere with the fidelity of translation.[6][17]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of O-(2,4-Dinitrophenyl)hydroxylamine.
DAAO Inhibition and NMDA Receptor Modulation Signaling Pathway
Caption: Signaling pathway of DAAO inhibition and subsequent NMDA receptor modulation.
Influenza Virus Cap-Snatching Inhibition Workflow
Caption: Mechanism of influenza virus cap-snatching and its inhibition.
Conclusion
O-(2,4-Dinitrophenyl)hydroxylamine is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its well-defined chemical properties and established synthetic routes make it an accessible tool for a variety of chemical transformations. Furthermore, its potent inhibitory effects on D-amino acid oxidase and the influenza virus cap-dependent endonuclease present exciting opportunities for the development of novel therapeutics for neurological disorders and viral infections. This technical guide provides a foundational resource for researchers, offering detailed protocols and a clear understanding of the compound's mechanisms of action to facilitate further investigation and application.
References
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- 4. O-(2,4-Dinitrophenyl)hydroxylamine | 17508-17-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cap snatching - Wikipedia [en.wikipedia.org]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The Cap-Snatching Mechanism of Bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. frontiersin.org [frontiersin.org]
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